Maleic anhydride
Overview
Description
Maleic anhydride is an organic compound with the formula C₄H₂O₃. It is the acid anhydride of maleic acid and appears as a colorless or white solid with an acrid odor. This compound is widely used in the production of coatings, polymers, and various chemical intermediates .
Mechanism of Action
Target of Action
Maleic anhydride (MA) is a versatile chemical compound that serves as a quintessential building block for a variety of small and polymeric molecules . It primarily targets organic compounds, particularly those containing hydroxide ions or water, and is used as a precursor in the production of various chemicals, including maleic acid, fumaric acid, and various resins .
Mode of Action
MA’s mode of action is derived from its electron-deficient conjugated double bond and the cyclic anhydride functionality present . This activated double bond allows it to participate in a variety of reactions, including Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, and free-radical polymerization reactions to generate poly-anhydride copolymers . The reactive anhydride functionality permits a whole host of organic reactions like esterification, amidation, imidation, hydrolysis, decarboxylation, and metal chelation .
Biochemical Pathways
MA is involved in several biochemical pathways. It is produced industrially on a large scale via the vapor-phase oxidation of n-butane . The overall process converts the methyl groups to carboxylate and dehydrogenates the backbone . In the presence of water or hydroxide ions, MA undergoes hydrolysis to form maleic acid . It can also be used as a dienophile in Diels-Alder reactions to form cyclic compounds .
Pharmacokinetics
It’s important to note that ma rapidly hydrolyzes to form maleic acid in the presence of water, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of MA’s action is the formation of a variety of small and polymeric molecules that are in use today . These include maleic acid, fumaric acid, and various resins . The products of MA’s reactions have a wide range of applications, from the production of coatings and polymers to the functionalization of polylactic acid (PLA) and natural fiber biocomposites .
Action Environment
The action of MA is influenced by environmental factors. For instance, the presence of water or hydroxide ions triggers the hydrolysis of MA to form maleic acid . Additionally, the industrial production of MA involves controlling the ratio of air to hydrocarbon to prevent the mixture from igniting . It’s also worth noting that MA is a colorless or white solid with an acrid odor, and it reacts when in contact with water .
Biochemical Analysis
Biochemical Properties
Maleic anhydride has been shown to react rapidly and specifically with amino groups of proteins and peptides . This interaction can lead to the formation of maleyl-protein complexes . In the presence of water or hydroxide ions, this compound undergoes hydrolysis to form maleic acid .
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with proteins and peptides. By reacting with amino groups, this compound can alter the structure and function of these biomolecules
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with amino groups in proteins and peptides. This reaction results in the formation of maleyl-protein complexes, which can alter the structure and function of these biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time due to its reactivity. For example, this compound can undergo hydrolysis in the presence of water or hydroxide ions to form maleic acid . This reaction can influence the stability and long-term effects of this compound in laboratory settings.
Metabolic Pathways
This compound can participate in various metabolic pathways due to its reactivity. For instance, it can undergo hydrolysis to form maleic acid, which can then participate in other metabolic reactions .
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interactions with proteins and peptides. By forming maleyl-protein complexes, this compound can potentially influence the localization of these proteins within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maleic anhydride can be synthesized through the oxidation of n-butane or benzene. The oxidation of n-butane is the most common industrial method. This process involves the vapor-phase oxidation of n-butane in the presence of a catalyst, typically vanadium phosphate . The reaction conditions include high temperatures and controlled air-to-hydrocarbon ratios to prevent ignition .
Industrial Production Methods:
Oxidation of n-Butane: This method involves the oxidation of n-butane to maleic acid, which is then dehydrated to form this compound.
Oxidation of Benzene: Although less common today, this method involves the oxidation of benzene in the presence of vanadium pentoxide and molybdenum trioxide catalysts.
Chemical Reactions Analysis
Maleic anhydride exhibits high reactivity due to its conjugated double bond and anhydride group. It undergoes various types of reactions:
Hydrolysis:
Reagents and Conditions: Water or hydroxide ions.
Products: Maleic acid.
Esterification:
Reagents and Conditions: Alcohols in the presence of a catalyst.
Products: Maleic acid esters.
Amidation:
Reagents and Conditions: Ammonia or amines.
Products: Semi-amides and cyclic imides upon further dehydration.
Diels-Alder Reaction:
Reagents and Conditions: Conjugated dienes.
Products: Cyclic compounds.
Hydrogenation:
Reagents and Conditions: Hydrogen gas and a catalyst.
Products: Succinic anhydride, 1,4-butanediol, tetrahydrofuran, or butyrolactone.
Scientific Research Applications
Maleic anhydride is utilized in various scientific research applications:
Chemistry:
Polymerization: Used in the production of polymers and copolymers.
Chemical Intermediates: Serves as a precursor for the synthesis of various chemicals, including maleic acid and fumaric acid.
Biology and Medicine:
Drug Delivery: this compound derivatives are used in drug delivery systems due to their ability to form stable conjugates with drugs.
Antimicrobial Properties: Some this compound-based compounds exhibit antimicrobial properties and are used in protective coatings.
Industry:
Coatings and Adhesives: Widely used in the production of coatings, adhesives, and printing inks.
Water Treatment: this compound polymers are used as scale and corrosion inhibitors in water treatment applications.
Comparison with Similar Compounds
Maleic anhydride can be compared with other similar compounds such as succinic anhydride and phthalic anhydride:
Succinic Anhydride:
Similarities: Both are acid anhydrides and can undergo similar reactions such as hydrolysis and esterification.
Phthalic Anhydride:
Similarities: Both are used in the production of polymers and coatings.
This compound’s unique reactivity due to its conjugated double bond and cyclic anhydride structure makes it a versatile compound in various chemical processes and applications.
Properties
IUPAC Name |
furan-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
Record name | MALEIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3806 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MALEIC ANHYDRIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24937-72-2 | |
Record name | Maleic anhydride homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24937-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7024166 | |
Record name | 2,5-Furandione | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7024166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113 °F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218 °F. Autoignition temperature 890 °F. Used to make paints and plastics and other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless needles, white lumps, or pellets with an irritating, choking odor; [NIOSH] Deliquescent; [CHEMINFO], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR., Colorless needles, white lumps, or pellets with an irritating, choking odor. | |
Record name | MALEIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Maleic anhydride | |
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Record name | MALEIC ANHYDRIDE | |
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Record name | MALEIC ANHYDRIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/81 | |
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Record name | Maleic anhydride | |
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URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |
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Boiling Point |
387 to 390 °F at 760 mmHg (NTP, 1992), 202.0 °C at 760 mm Hg, 202 °C, 396 °F | |
Record name | MALEIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3806 | |
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Record name | MALEIC ANHYDRIDE | |
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Record name | MALEIC ANHYDRIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/81 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Maleic anhydride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
218 °F (NTP, 1992), 102 °C (closed cup), 110 °C (open cup), 102 °C c.c., 218 °F | |
Record name | MALEIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3806 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MALEIC ANHYDRIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALEIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | MALEIC ANHYDRIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/81 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Maleic anhydride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Soluble; decomposes in hot solvent (NTP, 1992), In water: reaction with water, Soluble in water, forming maleic acids, Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation, Soluble in ether, Solubility in water: reaction, Reacts | |
Record name | MALEIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3806 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MALEIC ANHYDRIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALEIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |
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Record name | Maleic anhydride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.43 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.934 at 20 °C/4 °C, 1.5 g/cm³, 1.43 at 59 °F, 1.48 | |
Record name | MALEIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3806 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALEIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | MALEIC ANHYDRIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/81 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Maleic anhydride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.38 (Air = 1), Relative vapor density (air = 1): 3.4 | |
Record name | MALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALEIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.2 mmHg (NIOSH, 2023), 0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 25, 0.2 mmHg | |
Record name | MALEIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3806 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Maleic anhydride | |
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URL | https://haz-map.com/Agents/541 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | MALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALEIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MALEIC ANHYDRIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/81 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Maleic anhydride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Orthorhombic needles from chloroform; commercial grades furnished in fused form, as briquettes, Colorless needles or white lumps or pellets, Needles from ether or chloroform | |
CAS No. |
108-31-6 | |
Record name | MALEIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3806 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Maleic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Maleic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MALEIC ANHYDRIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | MALEIC ANHYDRIDE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137652 | |
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Record name | MALEIC ANHYDRIDE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | MALEIC ANHYDRIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,5-Furandione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,5-Furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maleic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALEIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5877ZJZ25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALEIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MALEIC ANHYDRIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/81 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Maleic anhydride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/ON381378.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
127 °F (NTP, 1992), 52.56 °C, 53 °C, 127 °F | |
Record name | MALEIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3806 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALEIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MALEIC ANHYDRIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/81 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Maleic anhydride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Maleic anhydride has the molecular formula C4H2O3 and a molecular weight of 98.06 g/mol.
ANone: this compound exhibits characteristic peaks in infrared (IR) spectroscopy corresponding to the carbonyl (C=O) stretching vibrations and the C=C stretching vibration. Additionally, nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the protons and carbons in the molecule.
A: Grafting this compound onto polyethylene introduces polar functional groups, enhancing its compatibility with polar materials like wood flour in composites. This often results in improved mechanical properties such as increased tensile and flexural strength. [, , ]
A: VPO is a highly effective catalyst for the partial oxidation of n-butane to this compound. [, ] This reaction, a 14-electron oxidation, is the primary industrial method for this compound production. []
A: Optimal this compound production requires a specific butane-to-oxygen ratio. Under oxygen-deficient conditions, even minor changes in butane conversion can significantly impact selectivity. [] Conversely, when the ratio exceeds 1, carbon deposits on the catalyst surface, decreasing both activity and selectivity. []
A: Molecular orbital (MO) calculations have been used to investigate the photochemical reaction between benzene and this compound. [] By calculating interaction energies, researchers can explain the reaction mechanism and predict the stereochemistry of the resulting adduct. []
A: The red color, frequently observed in polymaleimides, likely arises from conjugated unsaturation or furan-pyrrole derivatives formed during polymerization. [] This color change is pH-sensitive, appearing or intensifying at high pH and fading in acidic solutions, suggesting the involvement of ionizable groups in the chromophore. []
A: Yes, the European Food Safety Authority (EFSA) evaluated the safety of methyl vinyl ether-maleic anhydride copolymer (Gantrez SF) as a novel food ingredient in chewing gum. [] The panel concluded that Gantrez SF is safe under the proposed uses and use levels. []
ANone: Several techniques are employed to characterize this compound grafted polymers, including:
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies the presence of characteristic functional groups, such as anhydride rings and carbonyl groups, confirming successful grafting. [, , , ]
- Non-aqueous Titration: Quantifies the amount of this compound grafted onto the polymer by titrating the anhydride groups. []
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